4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog with similar reactivity but lacking the azetidinyl and cyclopropylpyrazolo groups.
4-bromo-3-ethyl-1-methyl-1H-pyrazole: Another analog with different substituents that may exhibit distinct chemical and biological properties.
Uniqueness
4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is unique due to its complex structure, which combines multiple functional groups.
Properties
Molecular Formula |
C16H17BrN6 |
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Molecular Weight |
373.25 g/mol |
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C16H17BrN6/c17-13-6-19-22(10-13)9-11-7-21(8-11)16-15-5-14(12-1-2-12)20-23(15)4-3-18-16/h3-6,10-12H,1-2,7-9H2 |
InChI Key |
WHLWANHGIWWJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CC(C4)CN5C=C(C=N5)Br |
Origin of Product |
United States |
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